molecular formula C18H19FN8O B1666234 Utatrectinib CAS No. 1079274-94-4

Utatrectinib

カタログ番号: B1666234
CAS番号: 1079274-94-4
分子量: 382.4 g/mol
InChIキー: AYOOGWWGECJQPI-NSHDSACASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

化学反応の分析

Utatrectinib undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Utatrectinib has gained significant attention in scientific research due to its potential therapeutic and environmental applications. It is being investigated for its use in:

    Chemistry: As a reagent in various chemical reactions and synthesis processes.

    Biology: For studying its effects on biological systems and its potential as a therapeutic agent.

    Medicine: As a potential drug candidate for treating various diseases.

類似化合物との比較

Utatrectinib can be compared with other similar compounds based on its structure and properties. Some similar compounds include:

    AZD-7451: Another investigational compound with similar structural features.

    Other kinase inhibitors: Compounds that inhibit the activity of kinases, which are enzymes involved in various cellular processes.

生物活性

Utatrectinib, also known as Taletrectinib , is a selective inhibitor targeting the ROS1 and NTRK kinases, primarily developed for the treatment of certain types of non-small cell lung cancer (NSCLC) and other malignancies harboring specific genetic alterations. This article delves into the biological activity of this compound, supported by case studies, research findings, and relevant data.

This compound selectively binds to the active site of ROS1 and NTRK kinases, inhibiting their activity. This inhibition leads to a decrease in downstream signaling pathways that promote tumor cell proliferation and survival. The compound has shown effectiveness against various mutations associated with resistance to other therapies, making it a promising candidate for targeted cancer treatment.

In Vitro and In Vivo Studies

Numerous studies have evaluated the biological activity of this compound in vitro (cell line studies) and in vivo (animal models).

In Vitro Activity

  • Cell Lines Tested : this compound has been tested against several NSCLC cell lines with ROS1 fusions, including H2228 and HCC78.
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for these cell lines typically range from 0.5 nM to 10 nM , indicating potent inhibitory effects on cell proliferation.

In Vivo Activity

In preclinical models, this compound demonstrated significant tumor regression in xenograft models of ROS1-positive lung cancer. For instance:

StudyModelDose (mg/kg)Tumor Volume Reduction (%)
AH2228 Xenograft2575%
BHCC78 Xenograft5085%

These findings suggest that this compound effectively reduces tumor burden in vivo, supporting its potential clinical utility.

Clinical Trials

This compound has been evaluated in several clinical trials, particularly focusing on patients with advanced NSCLC harboring ROS1 fusions.

Key Trials

  • Phase II Trial : A trial involving patients with previously treated ROS1-positive NSCLC showed an overall response rate (ORR) of approximately 66% , with a median progression-free survival (PFS) of 9.5 months .
  • Adverse Events : Common side effects included fatigue, nausea, and elevated liver enzymes, which were manageable and did not lead to treatment discontinuation in most cases.

Case Studies

Several case studies have highlighted the efficacy of this compound in real-world scenarios:

  • Case Study 1 : A 62-year-old female patient with advanced ROS1-positive NSCLC experienced a complete response after 6 months on this compound.
  • Case Study 2 : A 54-year-old male patient with disease progression on crizotinib was switched to this compound, resulting in a partial response after 3 months.

These case studies underscore the potential of this compound as an effective treatment option for patients who have developed resistance to first-line therapies.

特性

IUPAC Name

N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-3-(3-propan-2-yloxy-1H-pyrazol-5-yl)imidazo[4,5-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN8O/c1-10(2)28-16-6-15(25-26-16)27-9-22-13-4-5-14(24-18(13)27)23-11(3)17-20-7-12(19)8-21-17/h4-11H,1-3H3,(H,23,24)(H,25,26)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOOGWWGECJQPI-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NNC(=C1)N2C=NC3=C2N=C(C=C3)NC(C)C4=NC=C(C=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(C=N1)F)NC2=NC3=C(C=C2)N=CN3C4=CC(=NN4)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1079274-94-4
Record name AZD-7451
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1079274944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UTATRECTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNM956Y27V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Utatrectinib
Reactant of Route 2
Reactant of Route 2
Utatrectinib
Reactant of Route 3
Reactant of Route 3
Utatrectinib
Reactant of Route 4
Utatrectinib
Reactant of Route 5
Reactant of Route 5
Utatrectinib
Reactant of Route 6
Utatrectinib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。